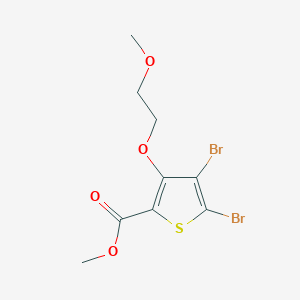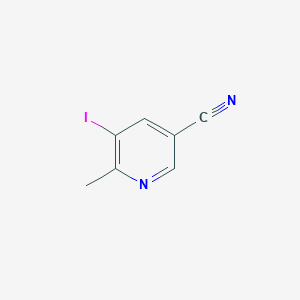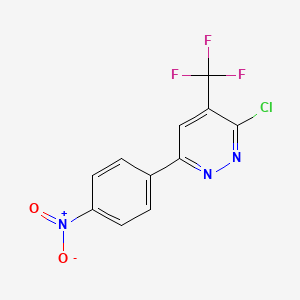![molecular formula C7H10F3N B13011322 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13011322.png)
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-2-azaspiro[33]heptane is a unique organic compound characterized by its spirocyclic structure, which includes a trifluoromethyl group and an azaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the alkylation of a suitable azetidine precursor with a trifluoromethyl-containing reagent under basic conditions. For example, the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with a trifluoromethylating agent in the presence of a base such as sodium hydroxide can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and cost-effectiveness. The key steps typically involve the preparation of intermediates followed by cyclization and functional group modifications under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Sodium azide, halides, and other nucleophiles in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A non-collinear benzene bioisostere with similar structural features but lacking the trifluoromethyl group.
Thiazaspiro[3.3]heptane: Contains a sulfur atom in the spirocyclic ring, offering different reactivity and applications.
Fluorene-based spiro compounds: Used in light-emitting devices and other advanced materials
Uniqueness
5-(Trifluoromethyl)-2-azaspiro[3.3]heptane stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced metabolic stability and bioactivity. Its spirocyclic structure also contributes to its rigidity and three-dimensional shape, which can improve binding affinity and selectivity for specific biological targets .
Propiedades
Fórmula molecular |
C7H10F3N |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-2-6(5)3-11-4-6/h5,11H,1-4H2 |
Clave InChI |
DEYJFGHFKSCKCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C(F)(F)F)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
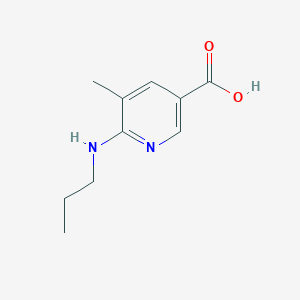
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
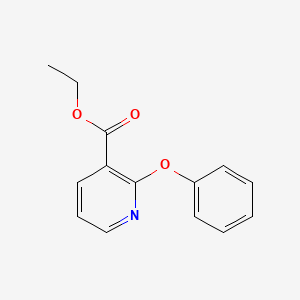
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)


![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)
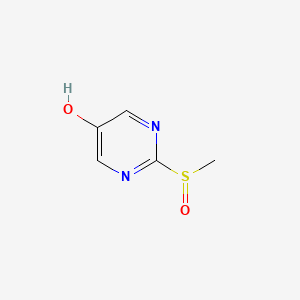
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
